molecular formula C29H27F3N6O4S2 B2631076 N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 310427-40-8

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2631076
CAS RN: 310427-40-8
M. Wt: 644.69
InChI Key: HKLZQNXIUZISOQ-UHFFFAOYSA-N
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Description

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C29H27F3N6O4S2 and its molecular weight is 644.69. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Activity

This compound has been investigated for its potential as a cyclooxygenase (COX) inhibitor. Specifically, researchers synthesized eighteen new 1-N-substituted-3,5-diphenyl-2-pyrazoline derivatives and evaluated their COX-1 and COX-2 inhibitory activities . The results indicated that while these derivatives did not exhibit improved anti-inflammatory activity against COX-1, some of them demonstrated good activity against COX-2. Further studies are needed to explore their mechanism of action and potential therapeutic applications.

Docking Studies

To understand the binding mode of the most significant compounds (such as 2d, 2f, 2g, and 2k), docking studies were conducted. These compounds were found to fit into the active site of COX-2, confirming their potential as COX-2 inhibitors .

Other Potential Applications

While the above findings highlight anti-inflammatory properties, additional investigations are warranted to explore other potential applications. These may include:

properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O4S2/c1-36(2)44(41,42)23-12-10-20(11-13-23)27(40)33-17-25-34-35-28(38(25)22-8-5-7-21(16-22)29(30,31)32)43-18-26(39)37-15-14-19-6-3-4-9-24(19)37/h3-13,16H,14-15,17-18H2,1-2H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLZQNXIUZISOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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